8-Azidoadenosine 5'-triphosphate (8-Azido-ATP) is a photoreactive analogue of adenosine 5'-triphosphate (ATP). It serves as a valuable tool in scientific research, particularly in the field of biochemistry, for investigating ATP-binding proteins. The molecule's photoreactivity stems from the azido group positioned at the 8th carbon of the adenine ring, enabling it to form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property makes it a potent photoaffinity label for studying the interactions of ATP with proteins. []
8-Azido-adenosine triphosphate is a modified nucleotide that serves as a photoreactive and fluorescent analog of adenosine triphosphate. This compound has garnered attention for its utility in biochemical research, particularly in studying enzyme interactions and protein binding sites. The azido group in this compound allows for specific labeling and cross-linking applications, making it valuable in various scientific fields.
The compound was first synthesized in the late 1970s, with significant contributions from researchers such as Hans-Jochen Schäfer and colleagues, who detailed its synthesis and properties in Nucleic Acids Research . Subsequent studies have explored its applications in photolabeling and enzyme kinetics .
8-Azido-adenosine triphosphate is classified as a nucleotide analog, specifically an adenosine triphosphate derivative. Its unique structure allows it to function similarly to adenosine triphosphate while offering additional reactivity due to the azido group.
The synthesis of 8-azido-adenosine triphosphate typically involves the following methods:
The synthesis typically results in a product with a high degree of purity (≥ 95%) and is often presented as a sodium salt solution for ease of use in biological applications .
The molecular formula of 8-azido-adenosine triphosphate is , with a molecular weight of approximately 548.19 g/mol. The structure features an adenine base linked to a ribose sugar and three phosphate groups, with an azido group (-N₃) attached at the 8-position of the adenine ring.
Spectroscopic properties include:
8-Azido-adenosine triphosphate participates in various chemical reactions, primarily due to its photoreactive azido group. Upon exposure to ultraviolet light, it can undergo photolytic decomposition, leading to reactive intermediates that can form covalent bonds with nearby molecules.
In enzymatic assays, 8-azido-adenosine triphosphate can act as a substrate for ATP-dependent enzymes, albeit with reduced efficiency compared to adenosine triphosphate . The maximum velocity (Vmax) for ATP synthase using this analog is approximately 6% that of adenosine triphosphate .
The mechanism of action for 8-azido-adenosine triphosphate involves its incorporation into nucleic acids or binding to proteins via photoaffinity labeling. When irradiated with ultraviolet light, the azido group generates reactive species that can covalently bond to nearby amino acids in proteins or nucleotides in RNA.
This property allows researchers to map binding sites on proteins or study the dynamics of RNA interactions in cellular processes . The ability to label proteins selectively facilitates investigations into enzyme mechanisms and protein-protein interactions.
8-Azido-adenosine triphosphate is utilized extensively in biochemical research for:
8-Azido-ATP (8-Azidoadenosine 5'-triphosphate; 8-N₃-ATP) is a structurally modified analog of adenosine triphosphate (ATP), where an azide (–N₃) group replaces the hydrogen atom at the C8 position of the adenine ring. This substitution retains the core scaffold of ATP—comprising adenine, ribose, and a triphosphate chain—while introducing a photoreactive and click chemistry-compatible azide functionality. The molecular formula of the free acid form is C₁₀H₁₅N₈O₁₃P₃ [1] [4], with a molecular weight of 548.19 g/mol [1] [2] [8]. The SMILES notation (O[C@H]1[C@@H](O)[C@H](N2C(N=[N+]=[N-])=NC3=C(N=CN=C32)N)O[C@@H]1COP(O)(OP(OP(O)(O)=O)(O)=O)=O
) explicitly denotes the stereochemistry of the ribose sugar and the spatial orientation of the azide group [4] [7].
The C8-azide modification minimally disrupts ATP’s recognition by enzymes such as RNA polymerases and ATPases, enabling its use as a substrate probe. However, the bulky azide group induces steric effects that can alter binding kinetics or catalytic efficiency in some proteins [6] [8]. The azide enables two key applications:
Table 1: Molecular Attributes of 8-Azido-ATP
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₅N₈O₁₃P₃ (free acid) | [1] [8] |
Molecular Weight | 548.19 g/mol | [1] [2] |
CAS Number | 53696-59-6 | [2] [4] |
Chemical Modifications | C8-azide, β/γ-phosphates unmodified | [1] [6] |
Primary Applications | Photoaffinity labeling, click chemistry | [1] [4] |
The azide functionalization at C8 induces distinct spectroscopic changes compared to ATP. 8-Azido-ATP exhibits a UV absorption maximum (λmax) at 281 nm in Tris-HCl buffer (pH 7.5), with a molar extinction coefficient (ε) of 13,300 L·mol⁻¹·cm⁻¹ [1] [2] [8]. This redshift from ATP’s λmax (259 nm) arises from electron delocalization between the azide and purine ring, altering the chromophore’s π-electron system [9].
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